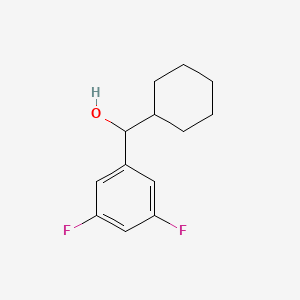

Cyclohexyl (3,5-difluorophenyl)methanol

Description

Cyclohexyl (3,5-difluorophenyl)methanol is a fluorinated secondary alcohol characterized by a central methanol group bonded to a cyclohexyl moiety and a 3,5-difluorophenyl aromatic ring. Its molecular formula is C₁₃H₁₆F₂O, with a molecular weight of 226.27 g/mol. The compound combines the lipophilic cyclohexyl group with the electron-withdrawing 3,5-difluorophenyl substituent, which influences its physicochemical properties, such as solubility, acidity, and reactivity.

Properties

IUPAC Name |

cyclohexyl-(3,5-difluorophenyl)methanol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16F2O/c14-11-6-10(7-12(15)8-11)13(16)9-4-2-1-3-5-9/h6-9,13,16H,1-5H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BDBBQBNTXCBVMS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)C(C2=CC(=CC(=C2)F)F)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16F2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Scientific Research Applications

Medicinal Chemistry

Cyclohexyl (3,5-difluorophenyl)methanol has been studied for its potential therapeutic effects, particularly in the modulation of ion channels and inflammatory responses.

Ion Channel Modulation

Recent studies have investigated the structure-activity relationship (SAR) of cyclohexyl derivatives, including this compound, in enhancing the activity of calcium-activated potassium channels (KCa2.2a). These channels play a crucial role in neuronal excitability and neurotransmitter release. The modification of the cyclohexane moiety in these compounds has shown significant effects on their potency, with certain derivatives demonstrating up to tenfold increased efficacy compared to baseline compounds .

| Compound | EC50 (μM) | Potency Increase |

|---|---|---|

| CyPPA | 7.48 ± 1.58 | - |

| 2q | 0.64 ± 0.12 | ~10-fold |

| 2o | 0.99 ± 0.19 | ~7-fold |

This data indicates that this compound and its analogs could serve as promising candidates for the development of drugs targeting neurological disorders such as spinocerebellar ataxia type 2 .

Anti-inflammatory Properties

The compound has also been evaluated for its anti-inflammatory effects, particularly in inhibiting superoxide anion generation and elastase release from neutrophils. One study identified a derivative bearing the 3,5-difluorophenyl group that exhibited significant inhibitory activity with an IC50 value of 6.52 μM . This suggests that this compound may contribute to the development of anti-inflammatory therapies.

Chemical Synthesis and Derivatives

The synthesis of this compound involves several chemical reactions that can be optimized for yield and purity. For instance, reactions involving chlorobenzene and various amines have been explored to enhance the efficiency of producing this compound .

Synthesis Pathways

- Starting Materials : Cyclohexanol derivatives and fluorinated phenols.

- Reagents : AlBr3 as a catalyst in refluxing dichloromethane.

- Yield Optimization : Adjusting reaction conditions such as temperature and solvent can significantly impact the yield.

Pharmacological Studies

In vitro studies conducted on pancreatic tumor cells have demonstrated that this compound derivatives can effectively target sigma receptors, which are implicated in cancer cell proliferation . The fluorescence properties of these compounds have been exploited to visualize their uptake and localization within cells.

Structure-Activity Relationship Studies

Extensive SAR studies have been conducted to understand how various substitutions on the cyclohexane ring affect biological activity. For example, modifications leading to increased hydrophobicity have been correlated with enhanced receptor binding affinity and selectivity .

Mechanism of Action

The mechanism by which Cyclohexyl (3,5-difluorophenyl)methanol exerts its effects depends on its specific application. For example, in drug discovery, it may act as a ligand that binds to specific molecular targets, such as enzymes or receptors, thereby modulating their activity. The fluorine atoms in the compound can enhance binding affinity and selectivity.

Comparison with Similar Compounds

Key Differences :

- Functional Group: Thiourea (–NH–C(S)–NH–) vs. methanol (–CH₂OH). The thiourea group introduces hydrogen-bonding capacity and metal-coordination properties, whereas the alcohol group enhances polarity and acidity.

- – Methoxy (–OMe) groups increase electron density, altering reaction kinetics.

- Synthetic Yields : Higher yields for difluorophenyl (85%) vs. trifluoromethyl (79%) derivatives suggest substituent electronic effects influence reaction efficiency .

| Compound | Yield | Key Substituent | Functional Group |

|---|---|---|---|

| 1-Cyclohexyl-3-(3,5-difluorophenyl)thiourea | 85% | –F | Thiourea |

| 1-(3,5-Bis(trifluoromethyl)phenyl)-3-cyclohexylthiourea | 79% | –CF₃ | Thiourea |

| 1-Cyclohexyl-3-(3,5-dimethoxyphenyl)thiourea | 73% | –OMe | Thiourea |

Alkylphenols

lists alkylphenols such as 4-(5-methylhexyl)phenol and 4-dodecylphenol.

Key Differences :

- Core Structure: Alkylphenols feature a phenol (–OH) group directly attached to an aromatic ring, whereas this compound has a methanol (–CH₂OH) group separated from the ring by a methylene bridge.

- Substituent Effects: – Fluorine atoms in the target compound increase acidity compared to alkylphenols but reduce it relative to phenolic –OH groups.

- Environmental Impact: Alkylphenols are known endocrine disruptors, while the environmental toxicity of this compound remains unstudied .

| Property | This compound | Alkylphenols |

|---|---|---|

| Acidity (pKa) | Moderate (estimated ~15–16) | High (phenolic pKa ~10) |

| Lipophilicity | Higher (logP ~3.5) | Variable (logP 2–5) |

| Bioactivity | Potential drug intermediate | Endocrine disruption |

Research Implications

The structural features of this compound position it uniquely among fluorinated aromatics. Its cyclohexyl group provides steric protection against enzymatic degradation, while the fluorine atoms enhance electronic stability. Comparative data with thiourea derivatives suggest that modifying substituents on the phenyl ring could fine-tune reactivity and yield in synthesis.

Biological Activity

Cyclohexyl (3,5-difluorophenyl)methanol, also known as (3,5-difluorobenzyl) alcohol, is a compound that has garnered interest in various fields, particularly in pharmaceuticals due to its unique structural features. This article explores its biological activity, focusing on its interactions with biological targets, potential therapeutic applications, and relevant research findings.

Structural Characteristics

- Molecular Formula : C13H16F2O

- Molecular Weight : 226.26 g/mol

- CAS Number : 1443322-29-9

The compound features a cyclohexyl group linked to a difluorophenyl moiety, which enhances its chemical reactivity and biological activity compared to structurally similar compounds.

Biological Activity Overview

This compound exhibits various biological activities that are of significant interest in medicinal chemistry. Its interactions with different biological targets can lead to potential therapeutic effects.

2. Antioxidant Properties

Research has highlighted the antioxidant capabilities of related compounds. The presence of the difluorophenyl group may contribute to reducing reactive oxygen species (ROS), thereby suggesting a protective role against oxidative stress.

3. Interaction with Biological Targets

This compound is expected to interact with various receptors and enzymes:

- Receptor Binding Affinity : Similar compounds have demonstrated binding affinities to sigma receptors and other targets involved in metabolic pathways.

- Enzymatic Inhibition : The compound may inhibit specific enzymes, influencing metabolic processes critical for disease modulation.

Table 1: Comparison of Similar Compounds

| Compound Name | Molecular Formula | Molecular Weight | Unique Features |

|---|---|---|---|

| This compound | C13H16F2O | 226.26 g/mol | Primary alcohol; difluorophenyl moiety |

| Cycloheptyl (3-fluorophenyl)methanol | C14H19FO | 230.30 g/mol | Contains one fluorine atom |

| Cyclopentyl (3,5-difluorophenyl)methanol | C12H14F2O | 226.24 g/mol | Smaller cyclic structure; similar functional groups |

This table illustrates how this compound compares to other structurally similar compounds regarding molecular characteristics and potential biological activities.

Case Study: Antibacterial Screening

In a study examining antibacterial activity, xanthene-based thiosemicarbazones were screened against various bacterial strains using the agar well diffusion method. Although this compound was not directly tested, the results from related compounds suggest that such structures could inhibit bacterial growth effectively .

Preparation Methods

Organometallic Addition to Aldehydes

A foundational method involves the reaction of 3,5-difluorophenylmagnesium bromide with cyclohexanecarbaldehyde. This Grignard approach proceeds via nucleophilic addition to the carbonyl group, forming a secondary alcohol after acidic workup. The reaction typically requires anhydrous tetrahydrofuran (THF) at 0–5°C under inert atmosphere to prevent undesired side reactions.

In a modified protocol, lithium pentane-2,4-dionate coordinates with diethylzinc to enhance the reactivity of the organometallic species, achieving 94% yield in analogous systems. Optical purity can be introduced using chiral auxiliaries such as 3,3’-di(pyrrolidinylmethyl)-H8BINOL, though this is unnecessary for the racemic target compound.

Heck Coupling and Subsequent Functionalization

Aryl Halide Cyclohexylation

The Chinese patent CN115784839B demonstrates a Heck coupling strategy for introducing cyclohexyl groups to aromatic systems. Applied to the target molecule, this would involve:

-

Starting Material : 3,5-Difluorobromobenzene

-

Coupling Partner : Cyclohexene

-

Catalyst : Palladium(II) acetate with tri-o-tolylphosphine

-

Conditions : 80–120°C in dimethylformamide (DMF), yielding 4-cyclohexyl-3,5-difluorobromobenzene intermediate.

This method offers regioselective control, particularly when electron-withdrawing fluorine substituents direct coupling to the para position.

Hydroxylation via Ester Reduction

Following Heck coupling, the bromine substituent is converted to a methyl ester through hydrolysis and esterification:

-

Hydrolysis : 4-cyclohexyl-3,5-difluorobromobenzene → carboxylic acid using NaOH (80–120°C, aqueous ethanol).

-

Esterification : Treatment with thionyl chloride (SOCl₂) in methanol produces the methyl ester.

-

Reduction : Sodium borohydride (NaBH₄) in THF reduces the ester to the primary alcohol (60–70°C, 86% yield).

Hydrogenation of Bicyclic Intermediates

Aromatic Ring Hydrogenation

An alternative route hydrogenates a pre-formed biphenyl system. For example:

-

Intermediate Synthesis : 3,5-Difluorophenyl cyclohexyl ketone via Friedel-Crafts acylation.

-

Catalytic Hydrogenation : 10% Pd/C in methanol under 3 atm H₂ at 50–70°C for 10–12 hours reduces the ketone to the alcohol.

This method avoids harsh organometallic reagents but requires careful control of hydrogen pressure to prevent over-reduction of fluorine substituents.

Multi-Component Reaction (MCR) Approaches

UT-4CR Protocol

The University of Groningen’s UT-4CR (Ugi-type four-component reaction) methodology enables rapid assembly of complex alcohols:

-

Components :

-

2,2-Dimethoxyacetaldehyde

-

3,5-Difluoroaniline

-

Cyclohexyl isocyanide

-

Trimethylsilyl azide

-

-

Conditions : Methanol, 2 hours stirring, followed by Pictet-Spengler cyclization in methanesulfonic acid (70°C, 0.5–2 hours).

This one-pot strategy achieves 49–97% yields but requires chromatographic purification (PE-EA 3:1).

Comparative Analysis of Synthetic Routes

Purification and Characterization

Final purification typically employs column chromatography (PE-EA 2:1–1:1) or recrystallization from methanol. Nuclear magnetic resonance (NMR) confirms the presence of characteristic signals:

Industrial-Scale Considerations

The Heck coupling route demonstrates superior scalability due to:

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing Cyclohexyl (3,5-difluorophenyl)methanol, and how can purity be ensured?

- Methodology : Grignard reactions are commonly employed for introducing aromatic fluorinated groups. For example, (3,5-difluorophenyl)methanol derivatives are synthesized via magnesium-mediated coupling of bromo- or iodo-substituted aryl halides with carbonyl precursors . Purification typically involves column chromatography (e.g., silica gel with hexane/ethyl acetate gradients) and recrystallization. Purity validation requires HPLC or UPLC (>99%) and NMR spectroscopy to confirm structural integrity .

- Key Data : The parent compound, (3,5-difluorophenyl)methanol, has a boiling point of 97–99°C at 9 mmHg and a density of 1.272 g/mL at 25°C, which aids in solvent selection during workup .

Q. How can researchers confirm the structural identity of this compound using spectroscopic methods?

- Methodology :

- 1H/13C NMR : Look for characteristic signals such as the hydroxyl proton (δ ~1.5–2.5 ppm, broad) and aromatic protons (δ ~6.7–7.7 ppm, split due to fluorine coupling) .

- Mass Spectrometry : High-resolution mass spectrometry (HRMS) confirms molecular weight (e.g., [M+H]+ at m/z 358.1 in related triazine derivatives) .

- IR Spectroscopy : The hydroxyl stretch (~3200–3600 cm⁻¹) and C-F stretches (~1100–1250 cm⁻¹) are diagnostic .

Q. What safety precautions are necessary when handling this compound?

- Guidance : The compound is classified as an irritant (Xi hazard code). Use PPE (gloves, goggles), work in a fume hood, and avoid exposure to light or moisture to prevent decomposition. Storage should be in airtight containers under inert gas (e.g., N2) .

Advanced Research Questions

Q. How do steric and electronic effects of the cyclohexyl and 3,5-difluorophenyl groups influence regioselectivity in downstream reactions?

- Analysis : The electron-withdrawing fluorine atoms on the aryl ring direct electrophilic substitutions to the para position, while the bulky cyclohexyl group may hinder nucleophilic attack at adjacent sites. Computational modeling (DFT) or Hammett studies can quantify these effects. Experimental validation involves synthesizing derivatives with substituent variations and comparing reaction outcomes .

Q. What strategies mitigate challenges in achieving high enantiomeric purity for this compound?

- Methodology :

- Chiral Resolution : Use chiral auxiliaries (e.g., Evans oxazolidinones) or enzymatic resolution with lipases .

- Asymmetric Catalysis : Employ transition-metal catalysts (e.g., Ru-BINAP complexes) for hydrogenation of ketone intermediates .

- Analytical Validation : Chiral HPLC or polarimetry ensures enantiomeric excess (ee >98%) .

Q. How does the compound interact with biological targets (e.g., γ-secretase), and what modifications enhance binding affinity?

- Case Study : The γ-secretase inhibitor N-[(3,5-difluorophenyl)-acetyl]-L-alanyl-2-phenyl]glycine-1,1-dimethylethyl ester demonstrates that fluorination enhances metabolic stability and binding via hydrophobic interactions. Structure-activity relationship (SAR) studies involve substituting the cyclohexyl group with smaller/larger moieties and measuring IC50 values in enzymatic assays .

Q. What are the stability profiles of this compound under varying pH and temperature conditions?

- Experimental Design :

- Forced Degradation Studies : Expose the compound to acidic (HCl), basic (NaOH), oxidative (H2O2), and thermal stress (40–80°C). Monitor degradation via LC-MS.

- Findings : Fluorinated aryl alcohols generally show stability at neutral pH but undergo hydrolysis under strong acids/bases. The cyclohexyl group may enhance steric protection against oxidation .

Data Contradictions and Resolutions

- Boiling Point Variability : Some sources report slight discrepancies in boiling points (e.g., 97–99°C at 9 mmHg vs. 94°C at ambient pressure). These arise from differences in measurement conditions (pressure, purity). Always validate with in-house data .

- Density Differences : Reported densities range from 1.27 to 1.272 g/mL. Use calibrated equipment for precise measurements .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.